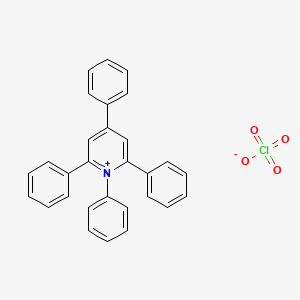

1,2,4,6-Tetraphenylpyridinium perchlorate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,2,4,6-tetraphenylpyridin-1-ium;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H22N.ClHO4/c1-5-13-23(14-6-1)26-21-28(24-15-7-2-8-16-24)30(27-19-11-4-12-20-27)29(22-26)25-17-9-3-10-18-25;2-1(3,4)5/h1-22H;(H,2,3,4,5)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKDGLFTWGVHFGA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H22ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90499747 | |

| Record name | 1,2,4,6-Tetraphenylpyridin-1-ium perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90499747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25506-69-8 | |

| Record name | 1,2,4,6-Tetraphenylpyridin-1-ium perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90499747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of 1,2,4,6 Tetraphenylpyridinium Perchlorate Within Pyridinium Chemistry

Significance of Quaternary Pyridinium (B92312) Salts in Contemporary Chemical Research

Quaternary pyridinium salts represent a versatile and widely studied class of substances, notable for their diverse applications across chemistry, biochemistry, and material science. researchgate.net These compounds are unsaturated heterocyclic structures that can be functionalized at the nitrogen atom or on the pyridine (B92270) ring, allowing for the fine-tuning of their chemical and electronic properties. researchgate.net Initially recognized primarily as effective germicides, extensive research has broadened their applicability significantly. jst.go.jpnih.gov

The applications of these salts are extensive. They are well-known as cationic surfactants, which are used in various industrial and domestic settings. researchgate.netjst.go.jpnih.gov Their utility extends to roles as catalysts, in the development of electrochemical devices, and as components of ionic liquids. researchgate.net The ability to modify the structure of pyridinium-based ionic liquids has made them suitable for a wide range of uses, including in catalysis and as solvents. researchgate.net

Table 1: Selected Applications of Quaternary Pyridinium Salts

| Application Area | Description |

|---|---|

| Surfactants | Act as cationic surfactants in industrial and domestic products. researchgate.netjst.go.jp |

| Biochemistry | Investigated for antibacterial and antifungal properties. researchgate.netnih.gov |

| Catalysis | Used as phase-transfer catalysts and in various chemical syntheses. researchgate.netresearchgate.net |

| Materials Science | Employed in the development of electrochemical devices and ionic liquids. researchgate.net |

| Organic Synthesis | Utilized as acylating agents and versatile reagents. researchgate.net |

Historical Development and Synthetic Lineage from Pyrylium (B1242799) Precursors

The synthesis of N-substituted pyridinium salts has a rich history, with one of the most important synthetic routes originating from pyrylium salt precursors. researchgate.net Pyrylium salts are six-membered cationic heterocyclic compounds containing a trivalent oxygen atom. researchgate.netnih.gov Their high reactivity toward various nucleophiles makes them excellent starting materials for the synthesis of a diverse range of other heterocyclic compounds. nih.gov

A cornerstone reaction in this lineage is the transformation of pyrylium salts into pyridinium salts by reacting them with primary amines. acs.orgwikipedia.org This method, often referred to as the Katritzky reaction, provides a straightforward and high-yield pathway to N-alkyl and N-aryl pyridinium salts. acs.orgwikipedia.orgresearchgate.net The reaction involves the nucleophilic attack of a primary amine on the pyrylium ring, leading to a ring-opening and subsequent ring-closure sequence that forms the more stable pyridinium ring system. nih.gov This transformation is highly efficient for producing a wide array of pyridinium salts with various substituents.

The general synthesis of 2,4,6-triarylpyrylium salts, the direct precursors to compounds like 1,2,4,6-tetraphenylpyridinium perchlorate (B79767), can be achieved through several methods. A common approach involves the acid-catalyzed condensation of two equivalents of an acetophenone (B1666503) with one equivalent of a benzaldehyde. wikipedia.orgorgsyn.org For example, 2,4,6-triphenylpyrylium (B3243816) salts can be synthesized from acetophenone and benzaldehyde. nih.gov

Table 2: General Synthesis of N-Aryl Pyridinium Salts from Pyrylium Precursors

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|

Following the formation of the 2,4,6-triphenylpyrylium cation, reaction with a primary amine such as aniline (B41778) introduces the N-phenyl group, yielding the 1,2,4,6-tetraphenylpyridinium cation. The perchlorate salt is then typically obtained through anion exchange or by using a perchlorate salt of the pyrylium precursor.

Overview of Research Trajectories for 1,2,4,6-Tetraphenylpyridinium Perchlorate

The primary research trajectory for this compound (TPPP) has been its application as a specialized reagent in analytical chemistry. rsc.org Specifically, it is utilized for the formation of ion-association complexes with large, negatively charged metal-halide complexes. These resulting ion-pair complexes are sparingly soluble in water but can be efficiently extracted into organic solvents. rsc.org This property allows for the separation and subsequent spectrophotometric determination of various metal ions. rsc.orgdocumentsdelivered.com

Detailed research has demonstrated its effectiveness in the quantitative analysis of precious and heavy metals. For instance, TPPP forms a 1:1 complex with the tetrachlorothallate(III) anion (TlCl₄⁻), which can be extracted into isopentyl acetate (B1210297) and measured via spectrophotometry. rsc.org This method has been successfully applied to determine thallium concentrations in materials like sphalerites and zinc concentrates. rsc.org Similarly, it has been used for the spectrophotometric determination of gold, where it forms an ion-association complex with the tetrachloroaurate(III) anion (AuCl₄⁻). documentsdelivered.com

Table 3: Analytical Applications of this compound (TPPP)

| Analyte | Complexing Anion | Resulting Complex | Key Analytical Parameters |

|---|---|---|---|

| Thallium (Tl) | TlCl₄⁻ | TlCl₄⁻-TPP⁺ | λmax: 310 nm; Molar absorptivity: 3.14 × 10⁴ L mol⁻¹ cm⁻¹ rsc.org |

This focused application in analytical chemistry underscores the compound's utility, stemming from the specific physicochemical properties of the bulky and stable tetraphenylpyridinium cation.

Synthetic Methodologies and Chemical Transformations of 1,2,4,6 Tetraphenylpyridinium Perchlorate

Synthesis from 2,4,6-Triphenylpyrylium (B3243816) Salts

The synthesis of 1,2,4,6-tetraphenylpyridinium salts is commonly achieved through the transformation of a 2,4,6-triarylpyrylium salt precursor. researchgate.netrsc.orgnih.gov This method leverages the high reactivity of the pyrylium (B1242799) ring toward nucleophiles, allowing for the substitution of the oxygen heteroatom with a nitrogen atom from a primary amine. nih.govresearchgate.netresearchgate.net

The conversion of a 2,4,6-triphenylpyrylium salt to a 1,2,4,6-tetraphenylpyridinium cation is a well-established reaction that proceeds through a distinct, multi-step mechanism. researchgate.netrsc.org The process is initiated by the nucleophilic attack of a primary amine, such as aniline (B41778), on the electrophilic pyrylium ring. This initial attack is typically fast and leads to the opening of the pyrylium ring to form an open-chain intermediate known as a divinylogous amide (or iminodienol tautomer). researchgate.netrsc.orgpsu.edu

Key Stages of Pyrylium to Pyridinium (B92312) Transformation

| Stage | Description | Key Characteristics |

|---|---|---|

| 1. Nucleophilic Attack | A primary amine attacks the α-position of the pyrylium cation. | A rapid, often base-catalyzed step for weaker amines. researchgate.net |

| 2. Ring Opening | The pyrylium ring opens to form a divinylogous amide intermediate. | Confirmed by 13C NMR studies. researchgate.net |

| 3. Ring Closure | The intermediate undergoes electrocyclic ring closure. | This step is acid-catalyzed and generally slower than the initial attack. rsc.orgpsu.edu |

| 4. Dehydration/Aromatization | Elimination of a water molecule leads to the formation of the stable, aromatic pyridinium ring. | Results in the final pyridinium salt product. researchgate.net |

To synthesize 1,2,4,6-Tetraphenylpyridinium perchlorate (B79767), a reactant capable of donating a phenyl-substituted nitrogen atom is required. The most direct and commonly used reactant for this N-phenyl functionalization is aniline (C₆H₅NH₂). researchgate.netysu.am As a primary aromatic amine, aniline readily participates in the ring-transformation mechanism described above, reacting with 2,4,6-triphenylpyrylium salts to yield the desired tetraphenylpyridinium cation. researchgate.net

While primary amines are the standard reactants for this synthesis, other nitrogen sources can potentially be used. Although less common in literature for this specific transformation, compounds like N,N'-diphenylurea could theoretically serve as a source for the aniline required for the reaction under certain conditions, though direct reaction is not the typical pathway. The primary and most efficient method remains the direct condensation with aniline. researchgate.net

Derivatization Strategies and Analogue Synthesis

The inherent reactivity of the 1,2,4,6-tetraphenylpyridinium cation allows for various derivatization strategies to produce a range of analogues, including dihydro-derivatives and polymeric structures.

Pyridinium salts, being electron-deficient aromatic systems, are susceptible to nucleophilic attack by strong nucleophiles such as organolithium and Grignard reagents. researchgate.netlibretexts.org The reaction of 1,2,4,6-tetraphenylpyridinium perchlorate with an organolithium reagent (RLi) results in the dearomatization of the pyridinium ring through the addition of the organolithium's carbanionic 'R' group. libretexts.orgnih.govnih.gov

This nucleophilic addition typically occurs at the 4-position (para) of the pyridinium ring, leading to the formation of a stable, neutral 1,4-dihydropyridine (B1200194) derivative. nih.gov The regioselectivity of the attack is influenced by the steric hindrance of the substituents on the ring. The resulting dihydropyridines are important heterocyclic compounds with applications in medicinal chemistry and as synthetic intermediates. nih.govresearchgate.net The reaction provides a direct method for converting the planar, cationic pyridinium salt into a non-planar, three-dimensional dihydropyridine (B1217469) structure. nih.gov

Reaction of Pyridinium Salt with Organolithium Reagent

| Reactant 1 | Reactant 2 | Product Type | Key Transformation |

|---|---|---|---|

| 1,2,4,6-Tetraphenylpyridinium salt | Organolithium Reagent (e.g., n-BuLi) | Dihydropyridine derivative | Nucleophilic addition of the alkyl/aryl group to the pyridinium ring. libretexts.orgresearchgate.net |

An important extension of the pyrylium-to-pyridinium conversion is its application in polymer synthesis. The formation of poly(pyridinium salt)s can be achieved through a step-growth polymerization known as "ring-transmutation polymerization". proquest.comnih.gov This process involves the reaction of a bis-pyrylium salt (a monomer containing two pyrylium rings) with a diamine (a monomer containing two primary amine groups). nih.govproquest.com

The polymerization proceeds via the same mechanistic pathway as the small molecule synthesis, where each pyrylium ring reacts with an amine group to form a pyridinium linkage in the polymer backbone. proquest.comsemanticscholar.org This method allows for the synthesis of high molecular weight, main-chain ionic polymers, also known as ionenes. nih.gov The resulting poly(pyridinium salt)s are a class of π-conjugated polyelectrolytes with interesting properties, such as liquid-crystallinity, light-emission, and electrochromism, stemming from the charged, aromatic pyridinium units in their structure. nih.govnih.gov The properties of the final polymer can be tuned by varying the chemical structures of the bis-pyrylium and diamine monomers. proquest.com

Advanced Spectroscopic and Structural Characterization of 1,2,4,6 Tetraphenylpyridinium Perchlorate and Its Complexes

Crystallographic and Supramolecular Structural Elucidation

Hirshfeld Surface Analysis and Intermolecular Interactions in Related Pyridinium (B92312) Architectures

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in a crystal, allowing for the identification and analysis of close contacts between neighboring molecules. The surface is defined by points where the contribution to the electron density from the molecule inside the surface is equal to the contribution from all other molecules. By mapping properties like normalized contact distance (dnorm) onto this surface, one can identify regions of significant intermolecular interactions, such as hydrogen bonds and π-π stacking.

Studies on various pyridinium salts reveal the prevalence of N-H···O, C-H···O, and C-H···π hydrogen bonds, in addition to π-π stacking interactions. nih.govnih.gov For example, in the crystal structure of 4-(4-pyridylamino)pyridinium perchlorate (B79767), cations are linked into chains by N—H⋯N hydrogen bonds and into layers by C—H⋯π interactions. The perchlorate anions are anchored to these layers through N—H⋯O hydrogen bonding. nih.gov

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. These plots show the distribution of distances from the Hirshfeld surface to the nearest nucleus inside (di) and outside (de) the surface. The percentage contribution of different interactions can be calculated from these plots. For instance, in triphenylsulfonium (B1202918) perchlorate, a related organic salt, Hirshfeld surface analysis revealed that the structure is dominated by hydrogen-based intermolecular contacts, specifically O⋯H interactions, which, along with other contacts, organize the ions into distinct arrangements. nih.gov

For a molecule like 1,2,4,6-tetraphenylpyridinium perchlorate, one would expect a complex interplay of interactions. The phenyl rings would likely participate in C-H···π and π-π stacking interactions, while the pyridinium nitrogen and the perchlorate anion would be involved in electrostatic and potential C-H···O interactions. The steric bulk of the four phenyl groups would also significantly influence the crystal packing.

Table 1: Common Intermolecular Interactions in Pyridinium Salts

| Interaction Type | Description | Typical Distance (Å) |

| N-H···O | Hydrogen bond between the pyridinium N-H group and an oxygen atom of the anion. | 2.6 - 3.2 |

| C-H···O | Weak hydrogen bond between a C-H group (from the pyridinium or phenyl rings) and an anion oxygen atom. | 3.0 - 3.8 |

| C-H···π | Interaction between a C-H bond and the π-system of an aromatic ring. | 2.5 - 2.9 (H to ring centroid) |

| π-π stacking | Attractive, noncovalent interaction between aromatic rings. | 3.3 - 3.8 (centroid to centroid) |

Investigation of Aggregation Phenomena in Solution and Solid States of Pyridinium Derivatives

The aggregation of organic molecules, both in solution and in the solid state, can significantly alter their photophysical and chemical properties. Pyridinium derivatives, particularly those with extended π-systems like tetraphenylethylene (B103901) analogues, have been studied for their aggregation-induced emission (AIE) properties. researchgate.net AIE is a phenomenon where non-emissive or weakly emissive molecules in dilute solutions become highly luminescent upon aggregation in poor solvents or in the solid state. This is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. researchgate.net

In solution, the aggregation of pyridinium salts can be influenced by factors such as solvent polarity, concentration, temperature, and the nature of the counter-anion. For cationic meso-tetratolylporphyrins bearing pyridinium substituents, aggregation in aqueous solutions is controlled by both electrostatic and hydrophobic interactions. bgsu.eduresearchgate.net The formation of different types of aggregates (e.g., H-aggregates or J-aggregates) can be observed through changes in the UV-Vis absorption spectra. H-aggregates, characterized by a "face-to-face" arrangement of the chromophores, typically show a blue-shift in the absorption band, while J-aggregates, with a "side-by-side" arrangement, exhibit a red-shifted band. bgsu.edu

In the solid state, the aggregation is dictated by the crystal packing forces. The specific arrangement of molecules in the crystal can lead to either aggregation-caused quenching (ACQ), where close packing leads to non-radiative decay through π-π interactions, or AIE. For pyridinium-substituted tetraphenylethylene derivatives, the solid-state fluorescence is highly dependent on the molecular structure and packing, which can be modulated by the counter-anion. researchgate.net

For this compound, the four peripheral phenyl rings provide a large, sterically hindered, and hydrophobic surface that could drive aggregation in certain solvents. In the solid state, the packing of these bulky cations would be a complex balance between maximizing attractive π-π and C-H···π interactions and minimizing steric repulsion, all influenced by the electrostatic interactions with the perchlorate anions. While specific studies on the aggregation of this compound are not available, the principles derived from related tetraphenyl- and pyridinium-based systems provide a framework for understanding its potential behavior.

Table 2: Factors Influencing Aggregation of Pyridinium Derivatives

| Factor | Effect in Solution | Effect in Solid State |

| Concentration | Higher concentrations generally favor aggregation. | Not directly applicable, but influences crystallization kinetics. |

| Solvent Polarity | Aggregation is more pronounced in poor solvents where solute-solvent interactions are unfavorable. | The solvent used for crystallization can influence the resulting polymorph and packing. |

| Temperature | Can affect the thermodynamics and kinetics of aggregation; in some systems, heating can induce aggregation. | Can induce phase transitions in the solid state. |

| Counter-anion | The size, shape, and charge distribution of the anion can influence the solvation and inter-ionic interactions. | The anion is an integral part of the crystal lattice and directly participates in intermolecular interactions. |

| Molecular Structure | Steric hindrance, the extent of the π-system, and the presence of hydrogen-bonding groups are critical determinants. | The molecular shape and functional groups dictate the possible packing motifs and intermolecular interactions. |

Theoretical and Computational Investigations of 1,2,4,6 Tetraphenylpyridinium Perchlorate

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in understanding the distribution of electrons and the nature of chemical bonds within a molecule.

The electronic properties of the 1,2,4,6-tetraphenylpyridinium cation are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's reactivity and electronic transition properties.

In the 1,2,4,6-tetraphenylpyridinium cation, the HOMO is typically characterized by a significant contribution from the π-orbitals of the phenyl groups and the pyridinium (B92312) ring. The LUMO, conversely, is also a π-type orbital, predominantly localized on the pyridinium ring, reflecting its electron-accepting nature. This distribution indicates that the lowest energy electronic transitions will involve a π-π* character, with a significant charge redistribution from the phenyl substituents to the central pyridinium core upon excitation.

The charge distribution, often analyzed through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the electrostatic landscape of the molecule. The nitrogen atom in the pyridinium ring carries a significant positive charge, which is delocalized across the entire cationic structure, including the attached phenyl rings. This delocalization is a key factor in the stability of the cation. The perchlorate (B79767) anion (ClO₄⁻) provides the counter-ion, with the negative charge localized on the oxygen atoms.

Table 1: Illustrative Frontier Orbital Energies for a Tetraphenyl-Substituted Heterocycle

| Molecular Orbital | Energy (eV) | Predominant Character |

|---|---|---|

| LUMO | -2.5 | π* (Pyridinium Ring) |

| HOMO | -6.8 | π (Phenyl Groups) |

| HOMO-LUMO Gap | 4.3 | |

Note: This data is illustrative and based on typical values for similar aromatic heterocyclic cations. Actual values for 1,2,4,6-tetraphenylpyridinium perchlorate would require specific calculations.

Conformational analysis, performed by systematically rotating these bonds and calculating the corresponding energy, reveals the most stable (lowest energy) conformations. The energetic profile is typically characterized by several local minima corresponding to different rotational isomers. The global minimum energy structure is often a "propeller-like" conformation where the phenyl groups are twisted out of the plane of the pyridinium ring to minimize steric clashes between adjacent phenyl groups and with the ortho-hydrogen atoms. The barriers to rotation between these conformations determine the dynamic behavior of the cation in solution.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational tool for studying the excited states of molecules. It allows for the calculation of electronic absorption spectra, providing information on the energies and intensities of electronic transitions.

For the 1,2,4,6-tetraphenylpyridinium cation, TD-DFT calculations predict the main absorption bands in the UV-visible region. These transitions are typically assigned as π-π* transitions. The lowest energy transition corresponds to the promotion of an electron from the HOMO to the LUMO. Higher energy transitions may involve other molecular orbitals. The calculated spectrum can be compared with experimental data to validate the computational model. The nature of the excited states can be further analyzed to understand phenomena such as fluorescence and phosphorescence.

Table 2: Illustrative Calculated Electronic Transitions for a Tetraphenyl-Substituted Heterocycle

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | 350 | 0.85 | HOMO → LUMO (95%) |

| S₀ → S₂ | 295 | 0.15 | HOMO-1 → LUMO (70%) |

Note: This data is illustrative. The actual absorption maxima and intensities for this compound would depend on the specific computational level and solvent model used.

Computational Modeling of Ion-Association Complex Formation and Stability

In the solid state and in solution, the 1,2,4,6-tetraphenylpyridinium cation and the perchlorate anion form an ion pair or a more complex ion-association structure. Computational modeling can be used to investigate the geometry, interaction energy, and stability of this ion pair.

The interaction between the cation and anion is primarily electrostatic. The perchlorate anion can be positioned in various locations relative to the large organic cation. Computational models can explore the potential energy surface of this interaction to identify the most stable arrangements. These are often where the anion is situated above the face of the pyridinium ring or nestled between the phenyl groups, maximizing electrostatic attraction while minimizing steric repulsion.

The binding energy of the ion pair can be calculated as the difference in energy between the optimized ion pair and the sum of the energies of the individual, isolated ions. This provides a measure of the stability of the ion-association complex. Solvent effects are crucial in these calculations, as polar solvents can screen the electrostatic interactions and weaken the ion pairing.

Reactivity Profiles and Mechanistic Insights of 1,2,4,6 Tetraphenylpyridinium Perchlorate

Ion-Association Complex Formation

The formation of ion-association complexes involves the electrostatic interaction between the bulky organic cation, TPP⁺, and an anionic metal complex. These resulting neutral ion-pairs are typically sparingly soluble in water but can be efficiently extracted into organic solvents, forming the basis for separation and quantitative determination methods.

Research has established the stoichiometric ratios for the ion-association complexes formed between 1,2,4,6-tetraphenylpyridinium (TPP⁺) and several anionic metal complexes. The large TPP⁺ cation typically associates in a 1:1 ratio with singly charged anionic metal complexes.

Thallium(III): The reagent forms a 1:1 complex with the tetrachlorothallate(III) anion (TlCl₄⁻). rsc.orgnih.gov

Niobium(V): In a hydrochloric acid medium containing thiocyanate, Niobium(V) forms an anionic complex that associates with TPP⁺. The composition of this ion-pair has been identified as NbOCl(SCN)₃⁻·TPP⁺, indicating a 1:1 stoichiometry. rsc.orgdocumentsdelivered.com

Gold(III): Studies on the formation of ion-association complexes with the tetrachloroaurate(III) anion (AuCl₄⁻) indicate that it is a suitable method for gold determination. documentsdelivered.comnih.gov While specific stoichiometric data with TPP⁺ is not detailed in the provided abstracts, a similar large organic cation was shown to form a 1:1 complex with AuCl₄⁻. rsc.org

Gallium(III), Mercury(II): The formation of extractable ion-association complexes with tetrachlorogallate(III) (GaCl₄⁻) and halocomplexes of mercury has also been reported as a basis for their analytical determination, though specific stoichiometric details are not available in the provided abstracts. documentsdelivered.comdocumentsdelivered.com

The table below summarizes the known stoichiometric relationships.

| Anionic Metal Complex | Cation | Stoichiometry (Anion:Cation) |

| TlCl₄⁻ | TPP⁺ | 1:1 rsc.orgnih.gov |

| NbOCl(SCN)₃⁻ | TPP⁺ | 1:1 rsc.orgdocumentsdelivered.com |

The utility of 1,2,4,6-tetraphenylpyridinium perchlorate (B79767) in analytical chemistry is heavily dependent on the efficient and selective transfer of the target metal complex from an aqueous phase to an immiscible organic solvent.

The ion-association complex formed between TPP⁺ and the TlCl₄⁻ anion can be extracted from the aqueous phase into isopentyl acetate (B1210297) with a high extraction efficiency of 97.9%. rsc.orgnih.gov Similarly, the Nb(V)-thiocyanate-TPP⁺ complex is effectively extracted into toluene (B28343) for analysis. rsc.org The AuCl₄⁻ complex formed with a related reagent was extracted into isoamyl acetate with an efficiency of 90.7%. rsc.org

The selectivity of the extraction process is crucial for analyzing complex samples. By carefully controlling experimental conditions such as pH, halide concentration, and the choice of organic solvent, it is possible to selectively extract a target metal ion from a mixture. For instance, the determination of thallium using this method has been successfully applied to industrial samples like sphalerites and zinc concentrates. rsc.orgnih.gov The method for niobium has been applied to standard steels and ores. rsc.org

| Metal Complex | Organic Solvent | Extraction Efficiency (%) |

| TlCl₄⁻-TPP⁺ | Isopentyl Acetate | 97.9 rsc.orgnih.gov |

| Nb(V)-SCN⁻-TPP⁺ | Toluene | Not specified rsc.org |

Analytical Applications in Quantitative Determination

The formation of intensely colored or UV-absorbing ion-association complexes allows for the sensitive quantitative determination of trace metals using spectrophotometry.

The principle of these methods involves extracting the TPP⁺-metal complex ion-pair into an organic solvent and measuring the absorbance of the organic phase. The absorbance is directly proportional to the concentration of the metal in the original sample.

1,2,4,6-Tetraphenylpyridinium perchlorate has been established as a reagent for the extraction-spectrophotometric determination of gold(III). documentsdelivered.comnih.gov The method is based on the formation of an ion-association complex between the TPP⁺ cation and the AuCl₄⁻ anion, which is then extracted and measured.

A well-defined spectrophotometric method for the determination of thallium(III) has been developed. rsc.orgnih.gov The ion-association complex formed between TPP⁺ and TlCl₄⁻ is extracted and exhibits a distinct absorption maximum in the ultraviolet region. This method is suitable for determining thallium concentrations in the range of 0.05 to 0.8 parts per million (p.p.m.). rsc.orgnih.gov

The key analytical parameters for the determination of Thallium(III) are summarized in the table below.

| Analyte | λmax (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Linear Range (p.p.m.) |

| Thallium(III) as TlCl₄⁻ | 310 | 3.14 x 10⁴ | 0.05 - 0.8 rsc.orgnih.gov |

Spectrophotometric Method Development for Trace Metal Analysis

Gallium(III) Determination

The compound this compound (TPPP) serves as a selective reagent for the spectrophotometric determination of gallium(III). researchgate.net The methodology is based on the formation of an ion-pair complex between the tetraphenylpyridinium cation (TPP+) and the tetrachlorogallate(III) anion (GaCl₄⁻). This complex, which has a 1:1 stoichiometry, is sparingly soluble in water but can be efficiently extracted into an organic solvent. researchgate.net

In a study by Ortuño, Sánchez-Pedreño, and Torrecillas, the characteristics and applications of TPPP for this purpose were detailed. researchgate.net The ion-association complex, TPP⁺·GaCl₄⁻, exhibits a maximum absorbance at a wavelength of 310 nm. The molar absorptivity of the complex is 2.91 × 10⁴ L mol⁻¹ cm⁻¹, indicating a high sensitivity for the determination of gallium. researchgate.net Isopentyl acetate was found to be an effective solvent for extracting the complex, with an extraction efficiency of 97.4%. researchgate.net This method is applicable for the determination of gallium in the concentration range of 0.1–2.2 µg mL⁻¹ in the organic phase. The procedure has been successfully applied to the determination of gallium in aluminum samples. researchgate.net

Table 1: Spectrophotometric Determination of Gallium(III) using this compound

| Parameter | Value |

| Complex Formed | TPP⁺·GaCl₄⁻ |

| Stoichiometry (TPP⁺:GaCl₄⁻) | 1:1 |

| Maximum Absorbance (λmax) | 310 nm |

| Molar Absorptivity (ε) | 2.91 × 10⁴ L mol⁻¹ cm⁻¹ |

| Extraction Solvent | Isopentyl acetate |

| Extraction Efficiency | 97.4% |

| Concentration Range | 0.1–2.2 µg mL⁻¹ |

Mercury(II) Determination

This compound (TPPP) is also utilized in an extraction-spectrophotometric method for the determination of mercury(II). researchgate.net This method relies on the formation of an ion-pair complex between the 1,2,4,6-tetraphenylpyridinium cation and a halomercurate(II) anion. Specifically, a 1:1 complex is formed with the bromomercurate(II) ion (HgBr₃⁻). researchgate.net

The resulting ion-association complex is slightly soluble in aqueous solutions but can be effectively extracted into isopentyl acetate. researchgate.net The optimal conditions for this determination include a solution acidity of approximately 0.5 M sulfuric acid and a potassium bromide concentration of 0.03 M. researchgate.net The spectrophotometric measurement is carried out at a wavelength of 310 nm. researchgate.net

This analytical procedure is suitable for the determination of mercury in the concentration range of 0.04–0.5 µg mL⁻¹. researchgate.net The apparent molar absorptivity of the complex is 2.63 × 10⁴ L mol⁻¹ cm⁻¹, and the conditional stability constant (log K) is 4.7 ± 0.1 at 20°C. researchgate.net The method has demonstrated its applicability in the analysis of real samples, such as sphalerites and zinc amalgams, with major interferences being readily removable. researchgate.net

Table 2: Key Parameters for the Spectrophotometric Determination of Mercury(II)

| Parameter | Details |

| Complexing Anion | Bromomercurate(II) |

| Stoichiometry | 1:1 |

| Optimal Acidity | ~0.5 M Sulfuric Acid |

| Optimal Ligand Concentration | 0.03 M Potassium Bromide |

| Extraction Solvent | Isopentyl acetate |

| Wavelength of Measurement (λmax) | 310 nm |

| Concentration Range | 0.04–0.5 µg mL⁻¹ |

| Apparent Molar Absorptivity (ε) | 2.63 × 10⁴ L mol⁻¹ cm⁻¹ |

| Conditional Stability Constant (log K) | 4.7 ± 0.1 (at 20°C) |

Niobium(V) Determination

An extraction-spectrophotometric method for the determination of niobium(V) has been developed utilizing 1,2,4,6-tetraphenylpyridinium (TPP⁺) as a counter ion. acs.org In this procedure, TPP⁺, used as either the acetate or perchlorate salt, facilitates the extraction of an anionic niobium(V)-thiocyanate complex into toluene. The extraction is performed from a 4–6 M hydrochloric acid medium. acs.org

The ion-association complex formed has been identified as [NbOCl(SCN)₃]⁻·TPP⁺. acs.org This complex exhibits a molar absorptivity of 2.82 × 10⁴ L mol⁻¹ cm⁻¹ at a wavelength of 395 nm. acs.org The method adheres to Beer's law over a concentration range of 0.1–2.5 µg mL⁻¹ of niobium(V). acs.org This analytical technique has been successfully applied to the determination of niobium in standard steels and ores of the columbite type, demonstrating good precision and accuracy. acs.org

Further research has explored the use of 1-(4′-nitrophenyl)-2,4,6-triphenylpyridinium (nitro-TPP⁺) perchlorate for the same purpose; however, it did not present any significant advantages over the use of TPP⁺. acs.orgresearchgate.net

Table 3: Analytical Data for Niobium(V) Determination

| Parameter | Value |

| Complex Composition | [NbOCl(SCN)₃]⁻·TPP⁺ |

| Extraction Solvent | Toluene |

| Acid Medium | 4–6 M Hydrochloric Acid |

| Wavelength of Maximum Absorbance (λmax) | 395 nm |

| Molar Absorptivity (ε) | 2.82 × 10⁴ L mol⁻¹ cm⁻¹ |

| Beer's Law Range | 0.1–2.5 µg mL⁻¹ |

Potentiometric Techniques and Ion-Selective Electrode Development

Perchlorate Ion-Selective Electrodes Utilizing Pyridinium (B92312) Acetate

The development of ion-selective electrodes (ISEs) for perchlorate detection often involves the use of specific ionophores within a polymeric membrane, typically composed of poly(vinyl chloride) (PVC). coleparmer.comresearchgate.netresearchgate.net These ionophores are responsible for the selective binding of the target ion. While a variety of ionophores have been successfully employed in perchlorate ISEs, the specific use of this compound in conjunction with pyridinium acetate as a primary component for such electrodes is not prominently documented in the reviewed literature.

Generally, the performance of a perchlorate ISE is characterized by its linear concentration range, detection limit, and selectivity over other anions. For instance, some perchlorate-selective electrodes exhibit a Nernstian response in the concentration range of 1 × 10⁻⁴ to 1 × 10⁻¹ M with a detection limit of 5 × 10⁻⁵ M. coleparmer.comresearchgate.net The operational principles of such electrodes would involve the selective recognition of the perchlorate anion by the ionophore embedded in the membrane.

Table 4: General Performance Characteristics of Perchlorate Ion-Selective Electrodes

| Parameter | Typical Value Range |

| Linear Concentration Range | 10⁻¹ M to 10⁻⁶ M |

| Detection Limit | 10⁻⁵ M to 10⁻⁷ M |

| Response Slope | ~57 mV/decade |

| Response Time | 5 s to 15 s |

Thallium(III) Ion-Selective Electrodes Based on Ion Pair Formation

A coated-wire ion-selective electrode (ISE) for the determination of thallium(III) has been developed based on the formation of an ion pair between the tetrachlorothallate(III) anion (TlCl₄⁻) and the 1,2,4,6-tetraphenylpyridinium cation (TPP⁺). researchgate.net The ion-sensing component of this electrode is incorporated into a poly(vinyl chloride) (PVC) matrix.

The performance of this Tl(III) ISE is influenced by the composition of the membrane and the concentration of hydrochloric acid in the sample solution. researchgate.net The electrode demonstrates a near-Nernstian response to thallium(III) over a concentration range of 10⁻⁵ to 10⁻² M. researchgate.net It also exhibits good selectivity and precision. researchgate.net

This potentiometric sensor has been successfully applied to the potentiometric titration of thallium(III) in amounts ranging from 0.25 to 5.0 mg. researchgate.net Furthermore, it has been used for the direct potentiometric determination of thallium in real samples such as sphalerites and zinc concentrates. researchgate.net The development of this electrode highlights the utility of the ion-pairing capabilities of the 1,2,4,6-tetraphenylpyridinium cation in the field of potentiometric sensing.

Table 5: Performance Characteristics of a Thallium(III) Ion-Selective Electrode

| Parameter | Characteristic |

| Ion Pair | TPP⁺·TlCl₄⁻ |

| Electrode Type | Coated-wire |

| Matrix | Poly(vinyl chloride) (PVC) |

| Response | Near-Nernstian |

| Concentration Range | 10⁻⁵–10⁻² M |

Electrochemical Behavior and Electrocatalytic Investigations of 1,2,4,6 Tetraphenylpyridinium Perchlorate

Redox Potentials and Electrochemical Stability

The reduction potential of pyridinium (B92312) compounds is significantly influenced by the nature and position of substituents on the pyridinium ring. Aryl substituents, such as the phenyl groups in the target molecule, play a crucial role in delocalizing the charge and influencing the energy of the frontier molecular orbitals, which in turn affects the redox potential.

For instance, studies on N-phenyl-4-phenyl-dimethylpyridinium tetrafluoroborate (B81430) provide valuable comparative data. The cyclic voltammogram of this compound exhibits a reversible one-electron reduction wave. A representative cyclic voltammogram for a similar pyridinium derivative, N-phenyl-4-phenyl-Me2Py⁺ tetrafluoroborate, shows a clear redox couple. researchgate.net The redox potentials for a series of synthesized pyridinium derivatives have been measured, providing a basis for understanding the electronic effects of different substituents. researchgate.net

Table 1: Experimentally Measured and Computed Redox Potentials for a Representative Pyridinium Derivative

| Compound | Experimental E₁/₂ (V vs. Fc/Fc⁺) | Computed E₁/₂ (V vs. Fc/Fc⁺) |

| N-phenyl-4-phenyl-Me₂Py⁺ BF₄⁻ | -0.95 | -0.93 |

| Data sourced from studies on related pyridinium derivatives and their correlation with DFT computations. researchgate.net |

The electrochemical stability of the pyridinium cation and its reduced radical species is a critical factor for its application in electrocatalysis. The reversibility of the redox process in cyclic voltammetry is often an indicator of the short-term stability of the generated radical. For many pyridinium salts, the one-electron reduction product, a pyridinyl radical, can be stable on the timescale of cyclic voltammetry experiments. However, the long-term stability can be affected by factors such as the solvent, the presence of substrates, and the potential for dimerization or other follow-up reactions. The steric hindrance provided by the four phenyl groups in 1,2,4,6-tetraphenylpyridinium perchlorate (B79767) is expected to contribute positively to the stability of its corresponding radical by sterically shielding the radical center.

Electrocatalysis of Hydrogen Evolution Reaction (HER) using N-Substituted Pyridinium Analogs

N-substituted pyridinium compounds have emerged as promising metal-free electrocatalysts for the hydrogen evolution reaction (HER), a key process in the production of hydrogen fuel from water. The catalytic activity is intimately linked to the structure of the pyridinium salt, particularly the substituent at the nitrogen atom.

Influence of N-Substituent and Acid Strength on Catalytic Activity and Mechanism

The nature of the substituent on the nitrogen atom of the pyridinium ring exerts a profound influence on the catalytic efficiency and the mechanistic pathway of the HER. By altering the N-substituent, it is possible to tune the electronic properties and steric environment of the catalyst, thereby controlling the electrocatalytic process.

Research on N-methyl- and N-phenyl-2,4,6-triphenylpyridinium perchlorates, close analogs of the title compound, has demonstrated that even with similar structures and electrochemical properties, their electrocatalytic behavior in HER can differ dramatically. This difference is primarily attributed to the nature of the N-substituent. It has been shown that by varying the applied potential, it is possible to switch the reaction mechanism and modulate the efficiency of hydrogen production.

Kinetic Studies (e.g., Foot-of-the-Wave Analysis)

To quantify the kinetics of the pyridinium-catalyzed HER, Foot-of-the-Wave Analysis (FOWA) is a powerful electrochemical technique. FOWA allows for the determination of the observed rate constant (kₒₑₛ) for the catalytic process.

A study on N-methyl-2,4,6-triphenylpyridinium perchlorate reported a record-breaking kₒₑₛ value among homogeneous metal-free electrocatalysts for HER. This highlights the exceptional catalytic activity of this class of compounds.

Table 2: Kinetic Data for HER Catalyzed by a Pyridinium Analog

| Catalyst | Acid | kₒₑₛ (s⁻¹) |

| N-methyl-2,4,6-triphenylpyridinium perchlorate | Acetic Acid | 155.2 |

| Data obtained from Foot-of-the-Wave Analysis. |

This high rate constant indicates a very efficient catalytic cycle for hydrogen evolution. The mechanism is proposed to involve the initial reduction of the pyridinium cation to a pyridinyl radical, which then reacts with a proton source to generate hydrogen and regenerate the catalyst. The ability to control the mechanism by adjusting the electrode potential offers a unique handle for optimizing the catalytic system.

Electroreduction of Carbon Dioxide (CO₂) in the Presence of Pyridinium Catalysts

The electrochemical reduction of carbon dioxide into valuable fuels and chemical feedstocks is a key strategy for mitigating greenhouse gas emissions and establishing a carbon-neutral energy cycle. Pyridinium-based catalysts have been identified as effective mediators for this transformation.

The role of the pyridinium catalyst in CO₂ reduction is multifaceted. It is proposed that the pyridinium cation acts as a proton donor and that its reduced form, the pyridinyl radical, can be involved in the CO₂ activation process. The mechanism often involves a series of proton-coupled electron transfer (PCET) steps.

In aqueous solutions, pyridinium has been shown to facilitate the reduction of CO₂ to products such as formic acid, formaldehyde, and methanol (B129727) on platinum electrodes at low overpotentials. The pyridinium is thought to establish a high local concentration of Brønsted acid at the electrode surface, which is crucial for the reduction process. One proposed mechanism suggests that CO₂ is reduced by surface-adsorbed hydrogen atoms, which are generated from the reduction of pyridinium. This process is described as a proton-coupled hydride transfer (PCHT) activated by pyridinium. researchgate.netrsc.org

The efficiency and product selectivity of CO₂ reduction are highly dependent on the electrode material, the electrolyte, the pH, and the specific structure of the pyridinium catalyst. While early studies focused on simple pyridine (B92270), the introduction of substituents, such as the phenyl groups in 1,2,4,6-tetraphenylpyridinium perchlorate, can significantly impact the catalyst's performance by modifying its solubility, stability, and electronic properties. The bulky phenyl groups can also influence the interaction of the catalyst with the electrode surface and the CO₂ molecule, potentially leading to different product distributions. Further research into these structure-activity relationships is crucial for the rational design of more efficient and selective CO₂ reduction electrocatalysts.

Photophysical Properties and Advanced Optoelectronic Applications of 1,2,4,6 Tetraphenylpyridinium Perchlorate Derivatives

Absorption and Emission Characteristics of Pyyridinium-Based Luminogens

Pyridinium-based luminogens, including derivatives of 1,2,4,6-tetraphenylpyridinium perchlorate (B79767), exhibit distinct absorption and emission properties that are influenced by their molecular structure, substitution patterns, and environmental factors such as solvent polarity. In solution, these compounds typically display absorption bands in the ultraviolet-visible region, which are attributed to π–π* electronic transitions within the aromatic system. For instance, 2,4,6-triphenylpyrylium (B3243816) salts, which are structurally related to tetraphenylpyridinium derivatives, are known to absorb strongly in the blue-near-ultraviolet spectral range. researchgate.net The specific absorption maxima can be tuned by altering the substituents on the phenyl rings.

Upon excitation, these luminogens exhibit fluorescence, with emission spectra that are also sensitive to the molecular structure and solvent. The emission of 2,4,6-triphenylpyrylium salts, for example, occurs in the blue-green spectral range. researchgate.net The protonation of the pyridine (B92270) ring can lead to noticeable shifts in the absorption and emission spectra. For example, the protonation of some pyridine derivatives has been shown to cause a red-shift in the emission wavelength. nih.gov In some cases, a bathochromic (red) shift of the first absorption band is observed with an increase in the electron-releasing nature of peripheral substituents. mdpi.com

The photophysical characteristics of these compounds are summarized in the interactive data table below, showcasing the effect of different structural modifications on their absorption and emission maxima.

| Compound | Solvent | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) | Reference |

|---|---|---|---|---|

| 4-Phenylpyridine | MeCN | 251 | - | nih.gov |

| Protonated 4-Phenylpyridine (Perchlorate salt) | MeCN | 291 | 442 | nih.gov |

| Pyridine derivative 5 | MeCN | 265, 329 | 416 | nih.gov |

| Protonated Pyridine derivative 6 (Perchlorate salt) | MeCN | 254, 275, 388 | 489 | nih.gov |

Investigation of Aggregation-Induced Emission (AIE) Mechanisms in Related Systems

A key photophysical phenomenon observed in many pyridinium-based luminogens, including tetraphenyl-substituted derivatives, is Aggregation-Induced Emission (AIE). rsc.orgnih.gov In contrast to conventional fluorescent dyes that often suffer from aggregation-caused quenching (ACQ) in the solid state or in poor solvents, AIE-active molecules (AIEgens) exhibit enhanced fluorescence intensity upon aggregation. nih.gov This property is highly desirable for various applications that require solid-state emitters.

The mechanism of AIE in these systems is primarily attributed to the restriction of intramolecular motion (RIM). rsc.org In dilute solutions, the phenyl rings of the tetraphenylpyridinium cation can undergo rotational and vibrational motions, which provide non-radiative decay pathways for the excited state, thus quenching the fluorescence. However, in the aggregated state, these intramolecular motions are sterically hindered. This physical constraint blocks the non-radiative decay channels, forcing the excited molecules to release their energy through radiative pathways, resulting in enhanced fluorescence. rsc.org

Furthermore, intermolecular interactions in the aggregated state, such as π+-π interactions between the pyridinium (B92312) cation and the π-system of neighboring aromatic rings, play a crucial role in promoting AIE. rsc.orgrsc.org X-ray crystallographic studies have provided evidence for these non-covalent interactions in the crystal lattice of pyridinium salts. rsc.orgosi.lv The nature of the counter-ion can also significantly influence the AIE efficiency. For instance, the perchlorate anion has been found to be superior in some cases, as it can facilitate the formation of a hydrogen-bonded bridge between adjacent luminophore molecules, further stabilizing the key intermolecular π+-π interactions. rsc.orgnih.gov This stabilization enhances the rigidity of the system and contributes to higher solid-state luminescence. The AIE mechanism in some pyridinium systems is also linked to intermolecular charge transfer (ICT). rsc.orgrsc.org

Photoluminescence Quantum Yields and Efficiency

The photoluminescence quantum yield (PLQY) is a critical parameter for evaluating the efficiency of a luminogen. For pyridinium-based AIEgens, the PLQY is typically low in dilute solutions but increases dramatically in the aggregated or solid state. This significant enhancement in quantum yield upon aggregation is a hallmark of the AIE phenomenon.

For example, a particular pyridine derivative showed a low PLQY of 2.1% in a MeCN solution. In sharp contrast, its protonated perchlorate salt exhibited pronounced AIE properties, with the solid-state luminescence (SSL) showing a PLQY of 17.2%. rsc.org This represents a substantial increase in emission efficiency upon aggregation. The solid-state PLQY for some pyridinium salts has been reported to be as high as 59.6%. rsc.org

The efficiency of these luminogens is also dependent on the nature of the counter-ion. Studies have shown that for certain pyridinium-containing AIE luminogens, the perchlorate counter-ion leads to superior solid-state luminescence efficiency compared to other counter-ions like chloride, bromide, mesylate, and nitrate. nih.gov Iodide, on the other hand, was found to completely quench the luminescence. nih.gov

The following interactive table presents a comparison of PLQY values for some pyridinium-based luminogens in solution and in the solid state, illustrating the AIE effect.

| Compound | State | PLQY (%) | Reference |

|---|---|---|---|

| Pyridinium salt 2a | MeCN Solution | - | rsc.org |

| Pyridinium salt 2a | Solid State | 59.6 | rsc.org |

| Pyridinium salt 2b | MeCN Solution | - | rsc.org |

| Pyridinium salt 2b | Solid State | 28.5 | rsc.org |

| Pyridine derivative 5 | Solution | 2.1 | nih.gov |

| Pyridine derivative 5 | Solid State | 2.0 | nih.gov |

| Protonated Pyridine derivative 6 (Perchlorate salt) | Solution | 2.8 | rsc.org |

| Protonated Pyridine derivative 6 (Perchlorate salt) | Solid State | 17.2 | rsc.org |

Potential Applications in Optoelectronic Devices and Advanced Functional Materials

The unique photophysical properties of 1,2,4,6-tetraphenylpyridinium perchlorate derivatives, particularly their aggregation-induced emission, make them promising candidates for a variety of applications in optoelectronic devices and advanced functional materials. nih.gov The high solid-state luminescence efficiency of these compounds is a key attribute for their use in organic light-emitting diodes (OLEDs). rsc.org In OLEDs, the emissive layer is typically a thin solid film, a condition where AIEgens thrive, potentially leading to devices with high brightness and efficiency.

Beyond OLEDs, these pyridinium-based luminogens can be incorporated into functional polymeric materials to create novel sensors and imaging agents. researchgate.net For instance, their fluorescence can be sensitive to environmental changes such as pH, which can be exploited for the development of chemical sensors. nih.gov The "turn-on" nature of AIE fluorescence upon aggregation makes them suitable for bio-imaging applications, where they can be designed to become fluorescent only upon binding to a specific target analyte. nih.gov

Furthermore, the charged nature of the pyridinium core allows for the construction of multilayer assemblies through layer-by-layer deposition with anionic polymers via electrostatic interactions. nih.gov This technique can be used to create a wide range of functional materials with tailored optical and electronic properties. The versatility of pyridinium-based AIEgens also extends to their use in stimuli-responsive materials, where their emission properties can be altered by external stimuli such as mechanical force (mechanoluminescence) or changes in temperature. researchgate.net

Emerging Research Frontiers and Future Perspectives

Design Principles for Enhanced Selectivity and Sensitivity in Analytical Methodologies

The utility of 1,2,4,6-tetraphenylpyridinium perchlorate (B79767) in analytical chemistry stems from its ability to form ion-association complexes with specific target anions. This property has been effectively utilized in spectrophotometric methods for the determination of various metal ions. For instance, it forms a 1:1 complex with the tetrachlorothallate(III) anion (TlCl₄⁻), which can be extracted and measured to determine thallium concentrations in the parts-per-million range. rsc.org Similarly, it has been employed as a reagent for the spectrophotometric determination of gold. documentsdelivered.com

Enhancing the selectivity and sensitivity of such analytical methods is a key area of research. Advanced design principles focus on manipulating the molecular structure of the pyridinium (B92312) sensor and its interaction with the analyte. A fundamental strategy involves exploiting quantum interference (QI) effects within the sensor molecule. aps.orgarxiv.org By carefully designing the substitution pattern on the aromatic scaffold, it is possible to create destructive QI, which can amplify the sensor's response to the binding of an analyte by orders of magnitude. aps.orgarxiv.org This approach allows for the detection and differentiation of individual molecules. arxiv.org

Another design principle is the development of sensors that exhibit extremely rapid responses. For example, sensors based on 5,6-pinenepyridine have demonstrated response times of under five seconds for the detection of phosgene, with a limit of detection in the nanomolar range. nih.gov Applying these principles—such as engineering specific molecular geometries to induce quantum interference or to accelerate reaction kinetics—to 1,2,4,6-tetraphenylpyridinium scaffolds could lead to next-generation analytical reagents with unparalleled sensitivity and selectivity.

| Parameter | Value |

|---|---|

| Analyte Complex | TlCl₄⁻-TPP⁺ |

| Maximum Absorbance (λmax) | 310 nm |

| Molar Absorptivity | 3.14 × 10⁴ L mol⁻¹ cm⁻¹ |

| Extraction Efficiency (with isopentyl acetate) | 97.9% |

| Concentration Range | 0.05–0.8 p.p.m. |

Rational Design of Pyridinium-Based Electrocatalysts for Sustainable Chemistry

The rational design of electrocatalysts is crucial for advancing sustainable chemistry, particularly in areas like renewable energy storage and carbon dioxide (CO₂) conversion. Pyridinium-based compounds have emerged as promising candidates for these applications due to their tunable redox properties and electrochemical stability. chemrxiv.orgresearchgate.net The design of these electrocatalysts is guided by fundamental principles that correlate molecular structure with catalytic activity and durability. acs.org

A key application is in aqueous flow batteries for long-duration energy storage. chemrxiv.orgresearchgate.net A significant design principle for these systems involves controlling the degree of π-association between the active pyridinium species. chemrxiv.orgresearchgate.net By managing this intermolecular interaction, the concentration of radical species can be maintained below a critical threshold, enabling stable operation in the presence of air. chemrxiv.orgresearchgate.net This air stability simplifies system design and opens avenues for high-voltage applications. chemrxiv.org

In the realm of CO₂ reduction, pyridinium ions (pyrH⁺) play a critical role at the electrode surface. researchgate.netacs.org The electrochemical reduction of pyridinium is often a key step in the catalytic cycle. researchgate.netacs.org Rational design in this context involves modifying the pyridinium structure to optimize its reduction potential and its interaction with CO₂. The goal is to facilitate the conversion of CO₂ into valuable products like methanol (B129727), thereby contributing to a circular carbon economy. acs.org The design process leverages an understanding of how substituents on the pyridine (B92270) ring affect the electronic structure and, consequently, the electrochemical behavior of the molecule. researchgate.net

| Design Principle | Application | Desired Outcome | Reference |

|---|---|---|---|

| Control of π-association | Aqueous Flow Batteries | Enhanced air stability and capacity retention. | chemrxiv.orgresearchgate.net |

| Tuning of Reduction Potential | CO₂ Reduction | Increased efficiency and selectivity for desired products (e.g., methanol). | researchgate.netacs.org |

| Modification of Local Coordination Environment | General Electrocatalysis | Optimization of adsorption energies for reaction intermediates. | acs.org |

Development of Novel Photofunctional Materials from 1,2,4,6-Tetraphenylpyridinium Scaffolds

The rigid and highly conjugated structure of 1,2,4,6-tetraphenylpyridinium makes it an excellent scaffold for the development of novel photofunctional materials. These materials are designed to interact with light in specific ways, finding applications in areas such as organic light-emitting diodes (OLEDs), sensors, and bio-imaging. A particularly interesting property observed in derivatives of this scaffold is aggregation-induced emission (AIE). nih.gov Unlike many traditional fluorophores that suffer from quenching in the solid state, AIE molecules become more emissive upon aggregation, which is highly desirable for solid-state lighting and sensing applications. nih.govresearchgate.net

Research into isomeric tetraphenylethylene-pyridines has revealed that the position of the nitrogen atom in the pyridine subunit has a critical influence on the material's photophysical properties. nih.gov For example, the meta-substituted pyridyl isomer of a tetraphenylethylene (B103901) (TPE) derivative was found to have the highest solid-state photoluminescence quantum yield (PLQY) of up to 64.56%. nih.gov This high efficiency is attributed to the specific molecular packing and intermolecular interactions, such as C-H···π bonds, which are dictated by the isomer's geometry. nih.gov This work provides clear underlying principles for designing pyridyl-based TPE molecules with superior photoluminescent performance. nih.gov

The versatility of the pyridinium scaffold allows for its incorporation into more complex systems, such as porphyrins, to create materials with tailored properties. scielo.br Furthermore, integrating pyridinium derivatives with other functional units, like thiophene, has led to the development of chromophores with large two-photon absorption cross-sections, making them suitable for applications in bio-imaging in the near-infrared region. rsc.org

| Isomer | Key Structural Feature | Observed Property |

|---|---|---|

| ortho-Pyridyl-TPE (o-Py-TPE) | Nitrogen at ortho position | Exhibits Aggregation-Induced Emission (AIE). |

| meta-Pyridyl-TPE (m-Py-TPE) | Nitrogen at meta position | Highest solid-state photoluminescence quantum yield (PLQY) of 64.56%. |

| para-Pyridyl-TPE (p-Py-TPE) | Nitrogen at para position | Exhibits Aggregation-Induced Emission (AIE). |

Advanced Computational Approaches for Predictive Material Discovery and Reaction Mechanism Elucidation

Advanced computational methods, particularly Density Functional Theory (DFT), are indispensable tools for accelerating the discovery of new materials and understanding complex chemical processes involving pyridinium compounds. microsoft.com DFT allows researchers to predict the geometric and electronic properties of molecules like this compound from first principles, providing insights that guide experimental synthesis and characterization. researcher.lifeosti.gov

For predictive material discovery, DFT is used to calculate key quantum chemical parameters that correlate with a material's function. researcher.life These parameters can predict potential sites for chemical attack, the stability of the molecule, and its electronic behavior, which is crucial for designing new catalysts or photofunctional materials. researcher.life When combined with machine learning (ML), these computational approaches can be scaled up for high-throughput screening of vast chemical spaces. chemrxiv.orgchemrxiv.org This DFT+ML workflow enables the rapid identification of novel candidate materials with desired properties, significantly reducing the time and cost associated with traditional trial-and-error discovery. osti.govchemrxiv.org

Beyond prediction, computational chemistry is vital for elucidating reaction mechanisms. By simulating the pathways of chemical reactions, researchers can identify transition states and intermediates, providing a detailed understanding of how pyridinium-based catalysts facilitate transformations like CO₂ reduction or how pyridinium-based sensors interact with analytes. researchgate.netresearchgate.net For instance, DFT calculations have been used to investigate the influence of substituent positions on the photophysical properties of pyridyl-based AIE molecules, explaining the experimental observation that the meta-isomer exhibits the highest quantum yield. nih.gov These computational insights are essential for the rational design of next-generation materials based on the 1,2,4,6-tetraphenylpyridinium scaffold.

| Parameter | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | E(HOMO) | Related to the electron-donating ability of a molecule. |

| Lowest Unoccupied Molecular Orbital Energy | E(LUMO) | Related to the electron-accepting ability of a molecule. |

| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential | I | The energy required to remove an electron. |

| Electron Affinity | A | The energy released when an electron is added. |

| Electronegativity | χ | A measure of the ability of a molecule to attract electrons. |

| Chemical Hardness | η | Measures resistance to change in electron distribution. |

Q & A

Q. What is the role of 1,2,4,6-Tetraphenylpyridinium perchlorate in gravimetric analysis of perchlorate ions?

This compound acts as a selective precipitant for perchlorate (ClO₄⁻) ions, forming an insoluble complex that can be filtered and weighed. The pyridinium cation (1,2,4,6-Tetraphenylpyridinium⁺) binds strongly to perchlorate, enabling quantitative determination. Methodologically, the process involves:

- Dissolving the sample in a compatible solvent (e.g., aqueous or organic medium).

- Adding a solution of 1,2,4,6-Tetraphenylpyridinium acetate to precipitate perchlorate.

- Filtering, drying, and weighing the complex to calculate perchlorate concentration .

Q. How does this compound compare to other precipitants in perchlorate analysis?

A comparison of common precipitants is outlined below:

| Precipitant | Range (mg) | Interference Handling | Reference |

|---|---|---|---|

| Tetra--pentylammonium Br | 2–50 | Chlorate reduced with NaHSO₃ | |

| Methylene blue | N/A | Limited by competing anions | |

| 1,2,4,6-Tetraphenylpyridinium⁺ | N/A | Chlorate interference requires pretreatment |

This compound offers specificity but may require pretreatment (e.g., sodium bisulfite) to eliminate chlorate interference .

Advanced Questions

Q. How can researchers optimize gravimetric determination of perchlorate using this compound in complex matrices?

Optimization involves:

- Matrix Pretreatment : Remove competing anions (e.g., nitrate, chlorate) via ion-exchange chromatography or redox reactions (e.g., NaHSO₃ for chlorate reduction).

- Solvent Selection : Use polar aprotic solvents (e.g., acetonitrile) to enhance precipitation efficiency.

- Stoichiometric Validation : Confirm the 1:1 cation-perchlorate ratio via elemental analysis or X-ray crystallography to ensure accuracy .

- Recovery Studies : Spiked samples should yield >95% recovery to validate method robustness in environmental or biological matrices .

Q. What strategies mitigate interference from chlorate ions in gravimetric protocols using this compound?

Chlorate (ClO₃⁻) interference can be addressed by:

- Reductive Pretreatment : Add sodium bisulfite (NaHSO₃) to reduce ClO₃⁻ to Cl⁻, which does not compete with ClO₄⁻ for precipitation.

- Selective Masking : Use chelating agents (e.g., EDTA) to sequester metal ions that may stabilize chlorate.

- Validation via Blank Analysis : Ensure no residual chlorate remains post-treatment by analyzing reagent blanks .

Methodological Considerations

- Detection Limits : Gravimetric methods with this reagent typically achieve limits of ~2 mg, suitable for high-precision industrial or environmental analysis .

- Non-Monotonic Responses : As seen in perchlorate toxicity studies, dose-response curves may be non-linear (e.g., thyroid hormone disruption at low doses but not high doses ), emphasizing the need for calibration across concentrations.

Data Gaps and Future Research

- Synthesis Optimization : Limited evidence exists on synthesizing this compound. Future studies could explore solvent-free routes or microwave-assisted synthesis to improve yield.

- Cross-Validation with Spectroscopic Methods : Compare gravimetric results with Raman or ICP-MS to resolve discrepancies in complex samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.